1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride
Overview
Description
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound that features a piperidine ring and a pyrazole ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and pyrazole moieties suggests that it may exhibit a range of biological activities.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool compound.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the synthesis of various drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . For instance, some piperidine derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Piperidine derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
It is known that environmental factors can influence the action of many drugs, including those containing piperidine derivatives .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its potential uses, particularly in the field of medicine. Given the wide range of biological activities exhibited by compounds containing piperidine and pyrazole rings, this compound could have potential applications in the development of new drugs .
Biochemical Analysis
Biochemical Properties
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by acting on transcription factors, leading to changes in cellular metabolism and function . Additionally, it has been noted to affect cell proliferation and apoptosis in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and transcription factors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, leading to downstream effects on protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The localization and accumulation of this compound can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific compartments or organelles, influencing its overall effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole intermediate is then alkylated with 2-chloroethylamine to introduce the ethylamine side chain.
Piperidine Introduction: The resulting compound is reacted with piperidine to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted derivatives with new functional groups attached to the rings.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-3-amine hydrochloride
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-5-amine hydrochloride
- 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-carboxamide hydrochloride
Uniqueness
1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities compared to its analogs
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)pyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c11-10-8-12-14(9-10)7-6-13-4-2-1-3-5-13;/h8-9H,1-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKCTJQLHQSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(C=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-91-8 | |
Record name | 1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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